molecular formula C26H20ClF4N3O4 B12205954 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

Cat. No.: B12205954
M. Wt: 549.9 g/mol
InChI Key: IHMPJMNIUUDPPY-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as amino, dimethoxyphenyl, trifluoromethyl, and chlorofluorobenzyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves the coupling of the pyrimidine derivative with 2-chloro-6-fluorobenzyl alcohol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like amino and trifluoromethyl enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethylpyrimidine: A simpler aminopyrimidine with fewer functional groups.

    2-Amino-4-chloro-6-methylpyrimidine: Contains a chloro group instead of the trifluoromethyl group.

    2-Amino-5-bromo-6-phenylpyrimidin-4-ol: Features a bromo and phenyl group.

Uniqueness

2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is unique due to its combination of functional groups, which imparts specific chemical properties and biological activities. The presence of both trifluoromethyl and chlorofluorobenzyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H20ClF4N3O4

Molecular Weight

549.9 g/mol

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chloro-6-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C26H20ClF4N3O4/c1-36-20-9-6-13(10-21(20)37-2)22-23(33-25(32)34-24(22)26(29,30)31)15-8-7-14(11-19(15)35)38-12-16-17(27)4-3-5-18(16)28/h3-11,35H,12H2,1-2H3,(H2,32,33,34)

InChI Key

IHMPJMNIUUDPPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)F)O)OC

Origin of Product

United States

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